molecular formula C13H11ClN4O B11852609 6-Chloro-9-(4-methoxyphenyl)-2-methyl-9H-purine CAS No. 142287-75-0

6-Chloro-9-(4-methoxyphenyl)-2-methyl-9H-purine

Cat. No.: B11852609
CAS No.: 142287-75-0
M. Wt: 274.70 g/mol
InChI Key: IDRVHOZEGBRMBH-UHFFFAOYSA-N
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Description

6-Chloro-9-(4-methoxyphenyl)-2-methyl-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6-position, a methoxyphenyl group at the 9-position, and a methyl group at the 2-position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(4-methoxyphenyl)-2-methyl-9H-purine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(4-methoxyphenyl)-2-methyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of 6-amino or 6-thio derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroxy derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-9-(4-methoxyphenyl)-2-methyl-9H-purine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-9-(4-methoxyphenyl)-2-methyl-9H-purine is unique due to the specific combination of substituents at the 2-, 6-, and 9-positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

142287-75-0

Molecular Formula

C13H11ClN4O

Molecular Weight

274.70 g/mol

IUPAC Name

6-chloro-9-(4-methoxyphenyl)-2-methylpurine

InChI

InChI=1S/C13H11ClN4O/c1-8-16-12(14)11-13(17-8)18(7-15-11)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3

InChI Key

IDRVHOZEGBRMBH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)N=CN2C3=CC=C(C=C3)OC

Origin of Product

United States

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